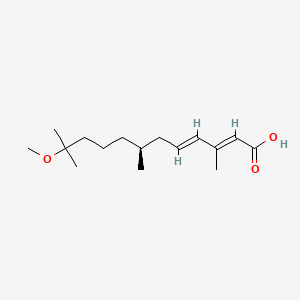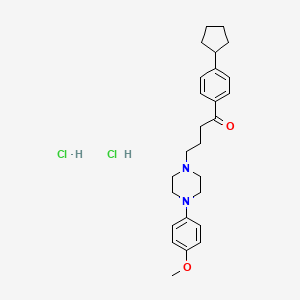
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- This compound likely has interesting pharmacological properties due to its structural complexity.
1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride: is a complex organic compound with a long name. Let’s break it down:
Méthodes De Préparation
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. it likely involves multi-step reactions to assemble the various functional groups.
- Industrial production methods would likely involve large-scale synthesis, purification, and formulation.
Analyse Des Réactions Chimiques
- Given its diverse functional groups, 1-Butanone, 1-(4-cyclopentylphenyl)-4-(4-(4-methoxyphenyl)-1-piperazinyl)-, dihydrochloride could undergo various reactions:
Oxidation: The ketone group could be oxidized to form a carboxylic acid or other functional groups.
Reduction: Reduction of the ketone could yield an alcohol.
Substitution: The phenyl and piperazine rings may undergo substitution reactions.
- Common reagents and conditions would depend on the specific reaction, but standard reagents like sodium borohydride, hydrogen peroxide, and Lewis acids might be involved.
- Major products would vary based on reaction conditions.
Applications De Recherche Scientifique
Medicine: Investigating its potential as a pharmaceutical compound due to its complex structure and potential biological activity.
Chemistry: Studying its reactivity and mechanisms in various reactions.
Biology: Exploring its interactions with biological targets (e.g., receptors, enzymes).
Industry: Assessing its use in materials science or other applications.
Mécanisme D'action
- Unfortunately, specific information on its mechanism of action is not readily available. it likely interacts with cellular receptors or enzymes due to its structural features.
Comparaison Avec Des Composés Similaires
- Similar compounds would include other piperazine derivatives, ketones, and phenyl-substituted molecules.
- Its uniqueness lies in the combination of these diverse functional groups.
Remember that this compound’s detailed research might be limited, but I’ve provided insights based on its structure and general principles
Propriétés
Numéro CAS |
112446-97-6 |
|---|---|
Formule moléculaire |
C26H36Cl2N2O2 |
Poids moléculaire |
479.5 g/mol |
Nom IUPAC |
1-(4-cyclopentylphenyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one;dihydrochloride |
InChI |
InChI=1S/C26H34N2O2.2ClH/c1-30-25-14-12-24(13-15-25)28-19-17-27(18-20-28)16-4-7-26(29)23-10-8-22(9-11-23)21-5-2-3-6-21;;/h8-15,21H,2-7,16-20H2,1H3;2*1H |
Clé InChI |
MLXOCMAPILQWKH-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N2CCN(CC2)CCCC(=O)C3=CC=C(C=C3)C4CCCC4.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


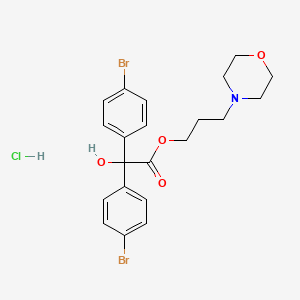
![(E)-but-2-enedioic acid;1-[2-(ethoxymethyl)-4-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]ethanone](/img/structure/B12758737.png)
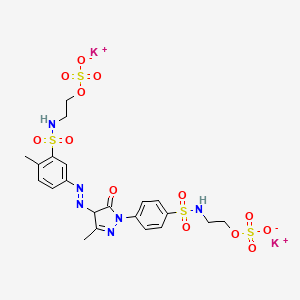
![(1R,8R,11S,14R,21R,24S)-8-benzyl-11,24-bis[(1S)-1-hydroxyethyl]-21-(2-methylpropyl)-6,19,28,29-tetrathia-2,9,12,15,22,25,31,32-octazatetracyclo[12.12.4.14,7.117,20]dotriaconta-4,7(32),17,20(31)-tetraene-3,10,13,16,23,26-hexone](/img/structure/B12758746.png)
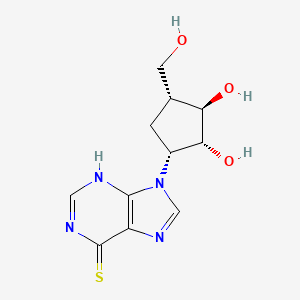
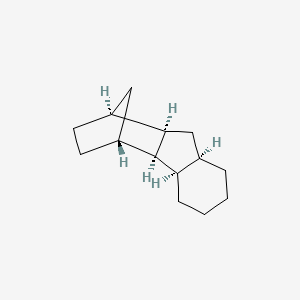
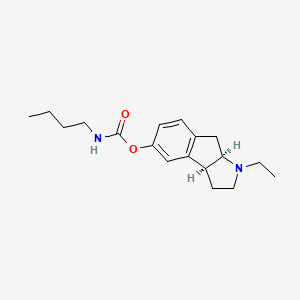
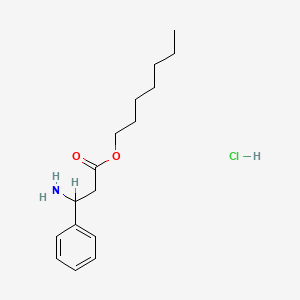

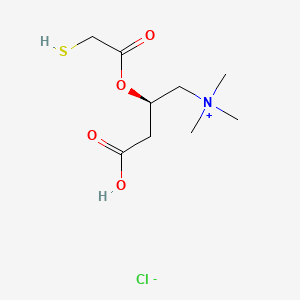
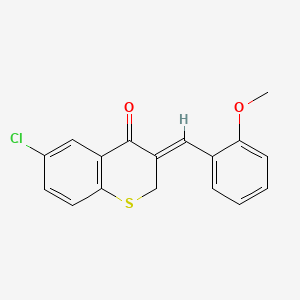
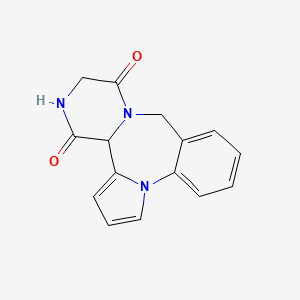
![methyl 1-acetyloxy-8-(bromomethyl)-4-[tert-butyl(dimethyl)silyl]oxy-2-methyl-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-1,3,7,8-tetrahydropyrrolo[3,2-e]indole-2-carboxylate](/img/structure/B12758787.png)
